(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl and pyrrole groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and pyrrole groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
(3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives with different substituents. Examples are:
- (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)acetic acid
Uniqueness
The uniqueness of (3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
[3-[cyclopropyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H14N4O/c12-7-9-13-11(14-16-9)10(8-3-4-8)15-5-1-2-6-15/h1-2,5-6,8,10H,3-4,7,12H2 |
InChI Key |
BGCUEJVGYRUYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NOC(=N2)CN)N3C=CC=C3 |
Origin of Product |
United States |
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